Sgc-stk17B-1
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Overview
Description
SGC-STK17B-1 is a chemical probe specifically designed to inhibit the protein kinase STK17B, also known as DRAK2. This kinase is a member of the Death-associated protein kinase family, which includes other kinases such as DAPK1, DAPK2, DAPK3, and DRAK1. This compound has been identified as a potential therapeutic target for diseases such as Type 1 diabetes, Multiple sclerosis, and certain types of cancer .
Preparation Methods
The development of SGC-STK17B-1 began with a series of thienopyrimidines donated by Pfizer, initially targeting TPL2 kinase. The Structural Genomics Consortium (SGC) optimized these compounds for potency, selectivity, and cell activity, leading to the identification of this compound as a small molecule chemical probe . The synthetic route involves the preparation of thieno[3,2-d]pyrimidine core structures, followed by modifications to enhance selectivity and potency against STK17B .
Chemical Reactions Analysis
SGC-STK17B-1 is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. The compound undergoes various chemical reactions, including binding assays and cellular target engagement assays. In binding assays, this compound showed a potency of 43 nanomolar against STK17B . The major products formed from these reactions are the inhibited kinase complexes, which prevent the kinase from phosphorylating its substrates .
Scientific Research Applications
SGC-STK17B-1 has several scientific research applications:
Chemistry: Used as a chemical probe to study the function and inhibition of STK17B kinase.
Biology: Helps in understanding the role of STK17B in cellular processes, particularly in T-cells and B-cells.
Mechanism of Action
SGC-STK17B-1 exerts its effects by inhibiting the activity of STK17B kinase. It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s ability to phosphorylate its substrates. This inhibition leads to the suppression of downstream signaling pathways involved in cell survival, proliferation, and migration . The molecular targets include the kinase domain of STK17B, and the pathways involved are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
SGC-STK17B-1 is compared with other similar compounds such as SGC-STK17B-1N, which is a negative control compound with a thieno[2,3-d]pyrimidine core. SGC-STK17B-1N has significantly lower activity against STK17B, highlighting the unique potency and selectivity of this compound . Other similar compounds include inhibitors targeting kinases like STK17A, AURKB, and CaMKK2, but this compound shows more than 30-fold selectivity over these off-targets .
Properties
Molecular Formula |
C16H10N2O2S3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H10N2O2S3/c19-14(20)7-21-16-15-10(17-8-18-16)6-13(23-15)12-5-9-3-1-2-4-11(9)22-12/h1-6,8H,7H2,(H,19,20) |
InChI Key |
BNYXRPMABDQJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O |
Origin of Product |
United States |
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